molecular formula C12H12N4O3 B454584 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide

Cat. No.: B454584
M. Wt: 260.25g/mol
InChI Key: DEBCBCVLQZUBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a nitro group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of a benzamide precursor to introduce the nitro group. This is followed by the alkylation of the benzamide with a pyrazole derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted benzamides .

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C12H12N4O3/c1-15-8-9(7-14-15)6-13-12(17)10-2-4-11(5-3-10)16(18)19/h2-5,7-8H,6H2,1H3,(H,13,17)

InChI Key

DEBCBCVLQZUBGF-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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